Samarium(III) acetate hexahydrate

Description

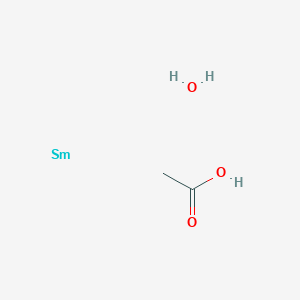

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;samarium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIXPCRAYFYVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.O.[Sm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-91-5 | |

| Record name | Acetic acid, samarium(3+) salt, hydrate (3:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100587-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Crystallographic and Supramolecular Architecture Studies

Single-Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the precise determination of molecular structures at the atomic level. excillum.com It provides invaluable information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice, offering a definitive view of the coordination environment of metal ions and the nature of intermolecular interactions.

Elucidation of Coordination Polyhedra and Geometry in Samarium(III) Acetate (B1210297) Adducts and Complexes

The large ionic radius of the samarium(III) ion allows for high coordination numbers, typically ranging from six to twelve. This flexibility leads to a variety of coordination polyhedra in its acetate adducts and complexes, which are influenced by the nature of the ligands and the crystallization conditions.

In the acetic acid adduct of samarium(III) acetate dihydrate, [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH, the samarium ion is coordinated to oxygen atoms from both acetate and water ligands. researchgate.net The structure reveals the formation of dimers, {[Sm(CH₃COO)₃(H₂O)₂]}₂, indicating a bridged coordination environment. researchgate.net The acetate ions can act as monodentate or bidentate ligands, contributing to the complexity of the resulting coordination sphere.

The coordination geometry around the Sm(III) ion is often a distorted version of a high-symmetry polyhedron. For instance, in a three-dimensional samarium(III) coordination polymer with 1,2,4,5-benzenetetracarboxylate (BTEC), the Sm(III) cation is nine-coordinated, adopting a distorted tri-capped trigonal prismatic geometry. In this structure, the coordination environment is composed of oxygen atoms from four BTEC anions and four coordinated water molecules. Similarly, in a heterometallic samarium-sodium coordination polymer, the Sm(III) center is coordinated by eight oxygen atoms from o-vanillin ligands, displaying a distorted square-antiprismatic geometry. nih.gov

The versatility of the acetate ligand, combined with the large coordination sphere of samarium(III), allows for the formation of a diverse range of adducts and complexes with unique coordination geometries. The specific geometry adopted is a delicate balance of steric and electronic factors dictated by the surrounding ligands.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Stacking

Beyond the primary coordination sphere, intermolecular interactions play a crucial role in the self-assembly and stabilization of the crystal lattice. Hydrogen bonding and stacking interactions are particularly significant in the structures of samarium(III) acetate derivatives.

In samarium(III) complexes with a tripod heptadentate N₇ ligand and acetate, intermolecular hydrogen bonds between the imidazole (B134444) groups of the ligand and the acetate ions are observed. oup.com These hydrogen bonds link adjacent complex cations, leading to the formation of one-dimensional (1D) chain structures. oup.com The chirality of the complex cations influences the packing of these chains, resulting in either conglomerate or racemic crystals. oup.com

The interplay of these non-covalent interactions dictates the final three-dimensional arrangement of the molecules in the crystal, influencing properties such as solubility and stability.

Structural Characterization of Samarium(III) Acetate Hydrates and Solvates

The number of water molecules in the crystal structure of samarium(III) acetate can vary, leading to different hydrates such as the trihydrate and tetrahydrate. americanelements.comwikipedia.org The tetrahydrate can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying. wikipedia.org

Single-crystal X-ray diffraction has been instrumental in characterizing these hydrates and other solvates. For example, the structure of an acetic acid adduct of samarium(III) acetate dihydrate has been determined, revealing the precise arrangement of the samarium ions, acetate ligands, water molecules, and the solvated acetic acid molecule. researchgate.net Furthermore, mixed anion acetate-chloride hydrates of samarium(III) have been structurally characterized, showing the formation of both dimeric and chain-like structures. wikipedia.org

Powder X-ray Diffraction (PXRD) Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a complementary technique that is invaluable for the characterization of polycrystalline materials.

Phase Identification and Crystallinity Assessment in Synthesized Materials

PXRD is a primary tool for identifying the crystalline phases present in a bulk sample. By comparing the experimental diffraction pattern to known patterns in databases, one can confirm the identity of a synthesized compound. This technique has been used to characterize lanthanide(III) complexes, including those of samarium. researchgate.net For instance, in the synthesis of lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazol-5-one, PXRD data was used to establish that the compounds form two distinct series based on their diffraction patterns. researchgate.net

PXRD also provides information about the crystallinity of a material. Sharp, well-defined peaks in the diffraction pattern are indicative of a highly crystalline material, while broad features suggest the presence of amorphous or poorly crystalline phases. This is crucial for quality control in the synthesis of materials where specific crystalline forms are desired. The technique has been applied to characterize solid samarium acetate salts obtained from the processing of monazite (B576339), confirming the final product's identity. bjrs.org.br

Self-Assembly Processes and Supramolecular Chemistry

The formation of the intricate structures observed in samarium(III) acetate complexes is a result of self-assembly processes, where molecules spontaneously organize into well-defined, stable, and non-covalently bound superstructures. The coordination preferences of the samarium(III) ion and the nature of the ligands, including the acetate ion, drive this process.

The study of samarium(III) complexes with tripod ligands containing imidazole groups provides a clear example of self-assembly leading to supramolecular architectures. oup.com The formation of homochiral or heterochiral chains and dimers is dictated by the specific hydrogen bonding interactions between the constituent molecules. oup.com This demonstrates how subtle changes in ligand design or crystallization conditions can lead to vastly different supramolecular outcomes.

The field of supramolecular chemistry, which focuses on these non-covalent interactions, is essential for designing new materials with specific properties. By understanding the principles of self-assembly in systems like samarium(III) acetate, scientists can aim to create novel functional materials for applications in areas such as catalysis and materials science.

Formation of Samarium(III) Coordination Polymers

Samarium(III) acetate is a versatile precursor for the synthesis of coordination polymers (CPs), which are multi-dimensional networks of metal ions linked by organic ligands. The acetate group itself can act as a bridging ligand, leading to the formation of simple one-, two-, or three-dimensional structures.

Early studies revealed that mixed anion acetates, such as [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O and [Sm(CH₃COO)₂(H₂O)₃]Cl, form dimeric and chain structures, respectively. wikipedia.org More complex structures can be achieved by introducing additional organic ligands. For instance, a one-dimensional coordination polymer with a ladder-like system has been synthesized using samarium(III) dibromoacetates and 4,4'-bipyridine (B149096) as a bridging N-donor ligand. nih.gov In this isostructural polymer, with the general formula [Sm₂(4,4′-bpy)₁.₅(CBr₂HCOO)₆(H₂O)₂]n, the Sm(III) ions form cationic dinuclear coordination cores. nih.gov

A notable example is the formation of a homochiral three-dimensional heterometallic coordination polymer, [AgSm(C₆H₄NO₂)₃(C₂H₃O₂)]n, using acetate and isonicotinate (B8489971) ligands. nih.gov In this intricate structure, the acetate ligand adopts both chelating and bridging coordination modes. Each Sm(III) ion is eight-coordinated, displaying a bicapped trigonal-prismatic geometry. nih.gov It is bonded to two oxygen atoms from one acetate ligand, four oxygen atoms from four bridging isonicotinate ligands, and two oxygen atoms from two terminal isonicotinate ligands. nih.gov These units are further connected by the isonicotinate and acetate ligands to generate a robust 3D network. nih.gov

The coordination environment around the samarium ion in these polymers is often high, with a coordination number of 9 being common. In a three-dimensional samarium(III) coordination polymer synthesized with 1,2,4,5-benzenetetracarboxylate (BTEC), the Sm(III) cation is nine-coordinated in a distorted tri-capped trigonal prismatic configuration. Similarly, in a polymer with dichloroacetate (B87207) and 4,4'-bipyridine, the samarium atom is nine-coordinated, with a geometry described as a tricapped trigonal prism distorted towards a capped tetragonal antiprism. tandfonline.com

| Compound | Crystal System | Space Group | Key Structural Feature | Ref. |

| [AgSm(C₆H₄NO₂)₃(C₂H₃O₂)]n | Hexagonal | P6₁22 | 3D homochiral heterometallic network | nih.gov |

| [Sm₂(4,4′-bpy)₁.₅(CBr₂HCOO)₆(H₂O)₂]n | Triclinic | P-1 | 1D ladder-like coordination polymer | nih.gov |

| [Sm(H₂O)(4,4′-bpy)(CCl₂HCOO)₃]n | Monoclinic | P2₁/c | 2D network via hydrogen bonds and stacking interactions | tandfonline.com |

Design and Characterization of Samarium-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. The design of samarium-based MOFs leverages the high coordination number and luminescent properties of the Sm(III) ion. While various samarium salts can be used as precursors, the principles of design and characterization remain consistent.

The synthesis of Sm-MOFs typically involves the solvothermal reaction of a samarium salt with a multitopic organic linker. For example, a novel Sm-MOF with the formula Sm₈(HDBA)₆·H₂O was prepared using samarium nitrate (B79036) and a flexible pentacarboxyl organic ligand, H₅DBA. nih.govacs.org The structural analysis of this MOF revealed that dimeric samarium units are connected to form one-dimensional chains, which are then linked into a 3D microporous framework. nih.gov

Characterization of these materials is crucial to confirm their structure and properties. Key techniques include:

Single-Crystal X-ray Diffraction: Provides the definitive atomic-level structure of the framework.

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to a simulated one from single-crystal data. acs.org

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and identifies the loss of solvent and coordinated water molecules. For instance, the Sm-MOF based on H₅DBA was found to be stable up to 469 °C. nih.govacs.org

Elemental Analysis: Confirms the chemical composition of the synthesized framework. nih.gov

The functionality of Sm-MOFs is often linked to their luminescence. The organic ligands can act as "antennas," absorbing energy and transferring it to the Sm(III) ion, which then emits light through its characteristic transitions. researchgate.net This property is exploited in the development of fluorescent sensors. For instance, Sm-MOFs have been designed for the sensitive and selective detection of various ions and small molecules in aqueous solutions. nih.gov Another strategy involves doping other MOFs with samarium to introduce or enhance catalytic activity, as seen in a samarium-doped cobalt MOF used as a versatile catalyst. rsc.org

| MOF Designation | Precursors | Key Characterization Findings | Ref. |

| Sm-MOF | Samarium nitrate, H₅DBA | 3D microporous framework, stable up to 469 °C, shows fluorescence | nih.govacs.org |

| Sm/Co-TTA MOF | Cobalt MOF, Sm³⁺ ions | Provides acidic sites for catalysis | rsc.org |

Homo- and Heterochiral Aggregations in Samarium(III) Complexes

Chirality, or "handedness," is a fundamental property in chemistry that can significantly influence the structure and function of materials. In the context of samarium(III) complexes, the aggregation of chiral molecules can lead to either homochiral (molecules of the same handedness) or heterochiral (molecules of opposite handedness) assemblies. The study of these aggregations is crucial for developing materials with applications in enantioselective separation and circularly polarized luminescence.

The formation of homochiral structures is often a key goal in crystal engineering. A significant example involving an acetate ligand is the previously mentioned heterometallic coordination polymer, [AgSm(C₆H₄NO₂)₃(C₂H₃O₂)]n. nih.gov This compound crystallizes in a chiral hexagonal space group (P6₁22) and is described as a "new homochiral heterometallic coordination polymer." nih.gov The formation of a homochiral framework from what are presumably achiral starting materials is a case of spontaneous resolution, a challenging but valuable outcome in synthetic chemistry. nih.govnih.gov

The study of chirality in samarium complexes is also advanced through spectroscopic techniques, particularly Circularly Polarized Luminescence (CPL). CPL measures the differential emission of left and right circularly polarized light by a chiral luminophore. While studies on chiral europium complexes are more common, research has been extended to samarium. nih.gov For example, complexes formed by mixing samarium triflate with the axial chiral ligand (R/S)-BINAPO (2,2'-bis(diphenylphosphoryl)-1,1'-binaphthyl) exhibit strong CPL signals. nih.gov The sign of the dissymmetry factor, a measure of the CPL intensity, was dependent on the specific chirality of the BINAPO ligand used. nih.gov Notably, the Sm((S)-BINAPO)₂(OTf)₃ complex showed one of the largest dissymmetry factors recorded for a chiral Sm³⁺ complex, highlighting the potential of samarium in chiroptical materials. nih.gov

These studies demonstrate that samarium(III) ions, in conjunction with appropriate ligands like acetate and chiral auxiliaries, can be directed to form complex supramolecular assemblies with controlled chirality.

Spectroscopic Characterization of Samarium Iii Acetate Systems

Vibrational Spectroscopy (FT-IR, Raman)

The infrared and Raman spectra of samarium(III) acetate (B1210297) hexahydrate are characterized by distinct bands corresponding to the vibrational modes of the carboxylate (CH₃COO⁻) groups and the water of hydration.

The carboxylate group has two characteristic stretching vibrations: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The positions of these bands are sensitive to the coordination mode of the carboxylate ligand to the metal ion. nih.govresearchgate.netscispace.com In the free acetate ion, the separation between these two bands (Δν = νₐₛ - νₛ) is a key diagnostic parameter. For samarium(III) acetate, the coordination of the acetate ion to the Sm³⁺ center influences these frequencies.

Water molecules in hydrated metal acetates exhibit their own characteristic vibrational modes, including stretching (ν(OH)) and bending (δ(H₂O)) vibrations. The O-H stretching vibrations typically appear as a broad band in the high-frequency region of the IR spectrum, often in the range of 3000-3600 cm⁻¹. The presence of coordinated water molecules can be confirmed by these bands.

A comparative table of typical vibrational frequencies for acetate and water in different environments is provided below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Carboxylate (Acetate) | ||

| Asymmetric stretch (νₐₛ(COO⁻)) | 1540 - 1650 | The position is sensitive to the coordination mode. In bidentate coordination, this band may shift to lower wavenumbers compared to monodentate coordination. nih.govpnas.org |

| Symmetric stretch (νₛ(COO⁻)) | 1360 - 1450 | The position is also influenced by the coordination environment. rsc.org |

| Water | ||

| O-H Stretch (ν(OH)) | 3000 - 3600 | Appears as a broad band due to hydrogen bonding. |

| H-O-H Bend (δ(H₂O)) | 1590 - 1650 | Can sometimes overlap with the νₐₛ(COO⁻) band. |

This table presents general frequency ranges. Specific values for samarium(III) acetate hexahydrate may vary based on its precise crystal structure and experimental conditions.

The coordination of the acetate and water ligands to the samarium(III) ion can be further elucidated by analyzing the low-frequency region of the vibrational spectra, where metal-oxygen (Sm-O) stretching vibrations are expected to appear. These vibrations provide a direct "fingerprint" of the ligand-metal bond.

The nature of the carboxylate coordination (monodentate, bidentate chelating, or bidentate bridging) can be inferred from the magnitude of the separation (Δν) between the asymmetric and symmetric carboxylate stretching frequencies. nih.govresearchgate.net

Monodentate: Δν is generally larger than that of the free ion.

Bidentate chelating: Δν is typically smaller than that of the free ion.

Bidentate bridging: Δν is often similar to that of the free ion.

Computational modeling has supported the principle that shifts in the wavenumber of carboxylate stretching modes can be correlated with the bonding geometry. nih.govscispace.com These shifts are primarily due to changes in the C-O bond lengths and the O-C-O angle upon coordination to the metal center. nih.gov In lanthanide acetylacetonate (B107027) complexes, a band in the region of 530 ± 5 cm⁻¹ has been attributed to the Ln-O stretching vibration. ias.ac.in Similar Sm-O vibrations are expected in this compound.

The presence of non-vibrational bands, potentially arising from luminescence of the samarium ion, can sometimes be observed in FT-Raman spectra of lanthanide compounds, especially when using a Nd:YAG laser for excitation. researchgate.net

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure of the samarium(III) ion within the acetate complex, including the energies of the f-orbitals and the influence of the ligand environment.

The absorption and emission spectra of samarium(III) complexes are dominated by transitions between the 4f electronic energy levels of the Sm³⁺ ion. These f-f transitions are characteristically sharp and narrow, although they are formally Laporte-forbidden. iosrjournals.orgresearchgate.net The surrounding ligands can influence the intensity and splitting of these bands.

The luminescence spectrum of samarium(III) typically shows several emission bands in the visible and near-infrared regions, arising from transitions from the excited ⁴G₅/₂ level to lower-lying ⁶Hⱼ levels (where J = 5/2, 7/2, 9/2, 11/2). researchgate.netnih.govresearchgate.net These transitions result in a characteristic orange-red emission.

| Transition | Approximate Emission Wavelength (nm) |

| ⁴G₅/₂ → ⁶H₅/₂ | 564 |

| ⁴G₅/₂ → ⁶H₇/₂ | 600 |

| ⁴G₅/₂ → ⁶H₉/₂ | 647 |

| ⁴G₅/₂ → ⁶H₁₁/₂ | 709 |

| Source: Data compiled from studies on various samarium(III) complexes. nih.gov |

In addition to the weak f-f transitions, more intense bands may appear in the ultraviolet region of the spectrum. These can be attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is transferred from a ligand-based orbital to an empty or partially filled metal-based orbital. wikipedia.orglibretexts.orgyoutube.com For a samarium(III) complex, this would involve the transfer of an electron from the acetate ligand to the Sm³⁺ ion. youtube.com These LMCT bands are typically much more intense than the f-f transitions. wikipedia.org

Circularly polarized luminescence (CPL) is a spectroscopic technique that measures the differential emission of left and right circularly polarized light from a chiral luminescent sample. nih.gov Lanthanide complexes, including those of samarium(III), are excellent candidates for CPL studies due to the nature of their f-f transitions. rsc.orgbohrium.com

The degree of circular polarization is quantified by the luminescence dissymmetry factor, glum, which is defined as: glum = 2 * (IL - IR) / (IL + IR) where IL and IR are the intensities of the left and right circularly polarized emission, respectively. nih.gov

For a samarium(III) complex to exhibit CPL, it must be chiral. This can be achieved by using chiral ligands. Studies on chiral samarium(III) complexes have shown that the sign of the glum value depends on the chirality of the ligand. nih.gov The CPL spectra of samarium(III) complexes typically show signals corresponding to the ⁴G₅/₂ → ⁶Hⱼ transitions. For instance, in some complexes, CPL bands are observed around 560 nm (⁴G₅/₂ → ⁶H₅/₂) and 600 nm (⁴G₅/₂ → ⁶H₇/₂). nih.gov The intensity and shape of these CPL bands can be influenced by the solvent and counterions present in the complex. nih.gov

Computational studies based on methods like CASSCF/RASSI-SO have been developed to simulate and gain deeper insight into the CPL properties of samarium(III) complexes. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of samarium(III) complexes presents unique challenges due to the paramagnetic nature of the Sm³⁺ ion. wikipedia.org The unpaired electrons of the paramagnetic center cause significant broadening and shifting of the NMR signals of the nearby ligand nuclei. youtube.com

Despite these challenges, NMR can provide valuable structural and dynamic information. The large paramagnetic shifts induced by the Sm³⁺ ion can be used to probe the geometry of the complex in solution.

Samarium(III) complexes have been utilized as chiral shift reagents in NMR spectroscopy. nih.govsigmaaldrich.com In this application, a chiral samarium(III) complex is added to a solution of a racemic mixture. The differential interaction between the enantiomers of the substrate and the chiral samarium complex leads to a separation of the NMR signals of the enantiomers, allowing for their quantification. nih.gov For example, samarium(III) complexes with (S,S)-ethylenediamine-N,N'-disuccinate have been used to achieve enantiomeric signal separation for α-amino acids. nih.govsigmaaldrich.com

The degree of signal broadening in paramagnetic NMR is dependent on the distance between the nucleus and the paramagnetic center, following a 1/r⁶ relationship. youtube.com Therefore, nuclei closer to the Sm³⁺ ion will experience more significant broadening. The interpretation of the NMR spectra of paramagnetic samarium(III) complexes often requires specialized techniques and a thorough understanding of the factors contributing to the paramagnetic shifts and relaxation.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions between electron spin energy levels in the presence of a magnetic field. It is particularly useful for studying paramagnetic species, such as the Sm(III) ion, which possesses unpaired electrons. nih.gov

The ESR spectra of lanthanide ions, including samarium, are often complex. This complexity arises from several factors, including the potential for up to seven unpaired electrons, significant spin-orbit coupling, and the influence of the crystal ligand field. nih.gov The 4f orbitals of lanthanides are largely shielded by the outer 5s and 5p orbitals, which results in fast relaxation times and large anisotropies, often necessitating that ESR measurements be conducted at low temperatures, typically below 20 K, to observe the spectra. nih.gov

For the Sm(III) ion, which has a 4f⁵ electron configuration, the ground state is ⁶H₅/₂. In a coordination complex like samarium(III) acetate, the surrounding acetate and water ligands create a crystal field that splits the energy levels of the Sm(III) ion. The resulting ESR spectrum is sensitive to the symmetry and strength of this local environment.

Table 1: Electron Spin Relaxation Times for a Samarium(III) Complex at 5 K

| Parameter | Value (µs) |

| Spin-lattice relaxation time (T₁) | 150 |

| Phase memory time (Tₘ) | 1.7 |

Data from a study on [Sm(Cptt)₃] and is provided for illustrative purposes of the type of data obtained from pulsed EPR studies on Sm(III) complexes. rsc.org

The interpretation of Sm(III) ESR spectra can be challenging due to the mixing of the ground state with low-lying excited states, which can provide a pathway for rapid relaxation. nih.gov Advanced techniques like pulsed EPR, including Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide further details on the interactions between the samarium ion and the surrounding ligand nuclei, offering information on the degree of covalency in the bonding. nih.govrsc.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of elemental composition and molecular structure. For samarium(III) acetate systems, various mass spectrometry methods can be employed for different analytical purposes.

One of the primary applications is the verification of purity and stoichiometry. For example, sector field inductively coupled plasma mass spectrometry (SF-ICP-MS) has been successfully used to certify the purity of samarium acetate produced from the processing of monazite (B576339). bjrs.org.br This technique is highly sensitive and provides precise quantitative information about the elemental composition of the sample, confirming the high purity of the samarium and allowing for the determination of the stoichiometric formula of the hydrate (B1144303), such as Sm(CH₃COO)₃·4H₂O. bjrs.org.br

Table 2: Application of Mass Spectrometry in the Analysis of Samarium Acetate

| Mass Spectrometry Technique | Application | Analyte | Findings | Reference |

| Sector Field Inductively Coupled Plasma Mass Spectrometry (SF-ICP-MS) | Purity certification and stoichiometric analysis | Samarium Acetate Tetrahydrate | Confirmed 99.9% purity of Sm₂O₃ precursor and the formula Sm(CH₃COO)₃·4H₂O. | bjrs.org.br |

In addition to elemental analysis, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to study the behavior of lanthanide acetate complexes in solution. ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This would enable the identification of various species present in a solution of samarium(III) acetate, such as the solvated Sm³⁺ ion, and different acetate complexes, for example, [Sm(CH₃COO)]²⁺ and [Sm(CH₃COO)₂]⁺. Studies on lanthanide complexes in the presence of acetate ions have shown the formation of such species in solution.

The analysis of the isotopic pattern of samarium in the mass spectrum can further confirm its presence. Natural samarium consists of several isotopes, and the observed distribution in the mass spectrum provides a characteristic fingerprint for the element.

Thermal Decomposition Mechanisms and Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Samarium(III) acetate (B1210297) can exist in various hydrated forms, with the tetrahydrate being a common example. wikipedia.org The initial stage of the thermal decomposition of samarium(III) acetate hexahydrate involves the removal of its water of crystallization. This dehydration process typically occurs in multiple, often overlapping, steps, which can be distinguished by TGA and DSC.

The dehydration process for hydrated metal salts is influenced by factors such as the heating rate. iea-shc.org For instance, the thermal decomposition of samarium(III) nitrate (B79036) hexahydrate shows a complex dehydration process with the removal of water and nitric acid to form intermediate species. researchgate.net Similarly, studies on other hydrated acetates, like cobalt(II) acetate tetrahydrate, reveal that dehydration is complete before the onset of acetate decomposition. rsc.org

The dehydration of this compound is expected to proceed as follows:

Initial Dehydration: The first molecules of water are lost at lower temperatures.

Formation of Lower Hydrates: As the temperature increases, more water is removed, leading to the formation of lower hydrates or the anhydrous salt.

Complete Dehydration: Finally, all water of crystallization is removed, yielding anhydrous samarium(III) acetate.

These dehydration steps are typically observed as endothermic events in the DSC curve, corresponding to the energy required to break the bonds between the water molecules and the samarium ion.

Table 1: Expected Dehydration Stages of this compound

| Stage | Process | Expected Temperature Range (°C) | Technique | Observation |

|---|---|---|---|---|

| 1 | Loss of weakly bound water molecules | 50 - 150 | TGA/DSC | Mass loss corresponding to a portion of water molecules; endothermic peak. |

| 2 | Loss of remaining water molecules | 150 - 250 | TGA/DSC | Further mass loss to form anhydrous samarium(III) acetate; endothermic peak(s). |

Following complete dehydration, the anhydrous samarium(III) acetate undergoes decomposition at higher temperatures. This is a more complex process involving the breakdown of the acetate ligands. The decomposition of metal acetates often proceeds through the formation of intermediate species such as oxyacetates and oxycarbonates before yielding the final metal oxide.

Studies on the thermal decomposition of similar compounds, like cerium(III) acetate, have shown that the anhydrous acetate decomposes in multiple steps, leading to the formation of intermediate products like Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃ before finally forming cerium(IV) oxide. researchgate.net The decomposition of the acetate group can lead to the evolution of various volatile products, including acetone (B3395972), acetic acid, and carbon dioxide. researchgate.netresearchgate.net

For samarium(III) acetate, the decomposition pathway is expected to involve:

Initial Decomposition: The acetate ligands begin to break down, forming samarium oxyacetate intermediates.

Intermediate Decomposition: The oxyacetate species further decompose, potentially forming samarium oxycarbonate.

Final Decomposition: The final decomposition of the intermediate species leads to the formation of samarium(III) oxide.

The ultimate solid product of the thermal decomposition of samarium(III) acetate in an oxidizing atmosphere is samarium(III) oxide (Sm₂O₃). wikipedia.org This conversion is a key application of the thermal decomposition process, particularly in the synthesis of samarium oxide nanoparticles. The formation of samarium(III) oxide from its salts, such as the carbonate, hydroxide (B78521), nitrate, or oxalate, through thermal decomposition is a well-established method. wikipedia.org The decomposition of the final intermediate, likely an oxycarbonate, results in the evolution of carbon dioxide and the formation of crystalline samarium(III) oxide.

Coupled Analytical Techniques (e.g., TG-MS) for Volatile Fragment Monitoring

To gain a deeper understanding of the decomposition pathways, coupled techniques such as thermogravimetry-mass spectrometry (TG-MS) are employed. This technique simultaneously measures the mass loss of a sample (TGA) and identifies the evolved gaseous species (MS).

By analyzing the mass-to-charge ratio (m/z) of the evolved gases at different temperatures, the specific volatile fragments produced during each decomposition step can be identified. For example, in the decomposition of cerium(III) acetylacetonate (B107027), a related compound, TG-MS analysis identified the evolution of acetone (m/z = 43, 58). researchgate.net The use of soft ionization techniques in MS can help in identifying molecular ions and reducing fragmentation, thus providing a clearer picture of the evolved species. jeol.com This information is crucial for elucidating the precise chemical reactions occurring during the decomposition of the acetate ligands.

Table 2: Potential Volatile Fragments in the Decomposition of Samarium(III) Acetate

| Decomposition Stage | Expected Volatile Products | Corresponding m/z Values |

|---|---|---|

| Dehydration | Water (H₂O) | 18 |

| Acetate Decomposition | Acetic Acid (CH₃COOH) | 60, 45, 43 |

| Acetate Decomposition | Acetone (CH₃COCH₃) | 58, 43 |

| Final Decomposition | Carbon Dioxide (CO₂) | 44 |

Influence of Precursor Decomposition on Nanomaterial Morphology and Growth Mechanisms

The conditions under which the precursor, this compound, decomposes have a profound impact on the morphology, crystal structure, and particle size of the resulting samarium(III) oxide nanomaterials. Factors such as the heating rate, the atmosphere (e.g., air, inert gas), and the final decomposition temperature all play a critical role.

A slow heating rate can lead to more ordered crystalline structures, while rapid heating may result in smaller, more amorphous particles. The presence of oxygen in the atmosphere is essential for the complete combustion of the organic components and the formation of the oxide. The final temperature determines the degree of crystallinity and can influence the particle size through sintering effects. By carefully controlling the decomposition of samarium(III) acetate, it is possible to tailor the properties of the resulting samarium(III) oxide for specific applications, such as in catalysis, phosphors, and high-performance ceramics. thermofisher.comfishersci.com

Coordination Chemistry of Samarium Iii Acetate Complexes

Ligand Design and Denticity in Samarium(III) Acetate (B1210297) Complexes

The structural architecture of samarium(III) acetate complexes is fundamentally dictated by the coordination behavior of the acetate ligands and the incorporation of other ancillary ligands into the coordination sphere.

The acetate ion (CH₃COO⁻) is a versatile ligand capable of coordinating to metal centers in several distinct modes. While it can act as a simple monodentate ligand, donating a single pair of electrons from one of its oxygen atoms, it more commonly engages in more complex bonding to satisfy the high coordination demands of the lanthanide ions. stackexchange.compurdue.edu In samarium(III) complexes, acetate frequently acts as a bidentate or bridging ligand.

Monodentate Coordination: In this mode, only one of the carboxylate oxygen atoms binds to the samarium ion. This is less common in pure samarium(III) acetate hydrates but can be observed in mixed-ligand systems.

Bidentate (Chelating) Coordination: Both oxygen atoms of the acetate group bind to the same samarium ion, forming a stable four-membered ring. stackexchange.com This chelating mode is observed in a heterometallic complex where the acetate ligand chelates to the Sm(III) center. nih.gov

Bridging Coordination: The acetate ligand can bridge two or more metal centers. This is a very common mode in polynuclear and polymeric structures. For instance, in a samarium(III)-silver(I) coordination polymer, the acetate ligand not only chelates the samarium ion but also bridges to a silver ion. nih.gov In other lanthanide acetates, acetate ions link the metal centers into chains or layers. nih.gov The ability of acetate to adopt one or more of these modes allows for the construction of complex dimensional structures, such as the dimeric units found in an acetic acid adduct of samarium(III) acetate dihydrate. researchgate.net

The specific coordination mode adopted by the acetate ligand is influenced by factors such as the presence of other ligands, the solvent system, and the stoichiometry of the reactants.

In a notable example, isonicotinate (B8489971) ligands were used alongside acetate to construct a three-dimensional heterometallic Sm(III)-Ag(I) coordination polymer. nih.gov In this structure, the isonicotinate ligands exhibit two different coordination modes, acting as both bridging and terminal ligands to link the samarium and silver centers into a complex network. nih.gov

Larger, multidentate ancillary ligands can lead to the formation of robust coordination polymers. For example, 1,2,4,5-benzenetetracarboxylate (BTEC), a flexible multidentate ligand, has been used to synthesize a three-dimensional samarium(III) coordination polymer. The BTEC ligand uses its four carboxylate groups to link multiple Sm(III) centers, demonstrating how ancillary ligands can dictate the formation of extended metal-organic frameworks. Polyoxometalate ligands have also been incorporated, with a trilacunary [A-α-SiW₉O₃₄]¹⁰⁻ ligand reacting with Sm(III) to form a sandwich-type complex. researchgate.net

The introduction of these ancillary ligands is a key strategy in the design of new samarium-based materials with potentially interesting magnetic or luminescent properties.

Stereochemical Aspects and Chirality in Samarium(III) Complexes

The high and flexible coordination numbers of the samarium(III) ion give rise to various coordination geometries, often described as distorted polyhedra. The specific geometry is a result of minimizing steric repulsion between the ligands in the coordination sphere.

Common coordination geometries for Sm(III) include:

Bicapped Trigonal Prism: In a homochiral three-dimensional heterometallic complex, the eight-coordinate Sm(III) ion displays a bicapped trigonal-prismatic geometry. nih.gov It is coordinated by oxygen atoms from acetate and isonicotinate ligands. nih.gov

Distorted Tri-capped Trigonal Prism: A nine-coordinate Sm(III) cation was found to have a distorted tri-capped trigonal prismatic configuration in a coordination polymer built with BTEC and water ligands.

Distorted Square Antiprism: In a multi-samarium-containing polyoxometalate, the arrangement of samarium atoms in the central core is described as having a distorted square anti-prismatic geometry. researchgate.net

The synthesis of a homochiral complex, [AgSm(C₆H₄NO₂)₃(C₂H₃O₂)]n, demonstrates that chirality can be controlled and expressed in these systems. nih.gov The specific arrangement of ligands around the Sm(III) center in this complex leads to a chiral structure. nih.gov

| Complex | Coordination Number | Coordination Geometry | Ancillary Ligands | Reference |

|---|---|---|---|---|

| [AgSm(C₆H₄NO₂)₃(C₂H₃O₂)]n | 8 | Bicapped Trigonal Prism | Isonicotinate | nih.gov |

| {Sm(μ₂-BTEC)(H₂O)₄₀.₅·2H₂O}n | 9 | Distorted Tri-capped Trigonal Prism | 1,2,4,5-benzenetetracarboxylate (BTEC), Water | |

| Multi-samarium Polyoxometalate | Not specified | Distorted Square Antiprism | Polyoxometalate, Hydroxo, Water | researchgate.net |

Solvation Effects and Water Coordination in Crystal Structures

Water molecules play a significant and multifaceted role in the crystal structures of samarium(III) acetate complexes. Samarium(III) acetate is known to exist in hydrated forms, such as the tetrahydrate and the subject of this article, the hexahydrate. wikipedia.orgchemicalbook.com These water molecules can be found directly bonded to the Sm(III) ion (coordinated water) or as lattice water held within the crystal structure by hydrogen bonds (solvate water). researchgate.netamericanelements.com

The number of coordinated water molecules is variable. For instance, crystal structures have been determined for complexes containing two, three, or four water molecules directly bound to the samarium center. researchgate.net

The compound [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH features dimeric units where each samarium ion is coordinated to two water molecules. researchgate.net

Mixed anion acetates derived from samarium chloride solutions can have varying degrees of water coordination, such as in [Sm(CH₃COO)₂(H₂O)₃]Cl . wikipedia.org

In the three-dimensional polymer {Sm(μ₂-BTEC)(H₂O)₄₀.₅·2H₂O}n , the samarium ion is coordinated to four water molecules, and two additional water molecules are present as solvates in the crystal lattice.

Applications in Catalysis

Catalytic Activity in Organic Synthesis

Samarium(III) acetate (B1210297) shows notable activity in promoting various organic transformations, acting both as a Lewis acid catalyst and as a polymerization initiator.

The samarium(III) ion (Sm³⁺) possesses an electronic configuration that makes it an effective Lewis acid, capable of accepting electron pairs from donor molecules. This property is central to the catalytic function of samarium(III) acetate. Lanthanide salts, including those of samarium, have been identified as a class of water-compatible Lewis acid catalysts. nih.gov This allows for their use in aqueous media, which is advantageous for developing more environmentally benign chemical processes by reducing the reliance on volatile organic solvents. nih.gov The development of such catalysts is crucial for achieving selective organic reactions, like asymmetric aldol (B89426) reactions, in water. nih.gov

Samarium(III) acetate has proven to be an effective initiator for the ring-opening polymerization (ROP) of various cyclic monomers, a key method for producing biodegradable polymers like polyesters and polycarbonates. tandfonline.comresearchgate.netresearchgate.net The compound facilitates high monomer conversion and allows for control over the molecular weight of the resulting polymers. tandfonline.comresearchgate.net

Research indicates that the polymerization proceeds through a coordination-insertion mechanism. tandfonline.comresearchgate.net In this process, the monomer coordinates to the samarium metal center, followed by the insertion of the monomer into the samarium-acetate bond, leading to the propagation of the polymer chain. This mechanism involves the cleavage of the acyl-oxygen bond within the cyclic monomer. tandfonline.comresearchgate.net

Samarium(III) acetate has been successfully used to polymerize several important cyclic esters and carbonates:

Trimethylene Carbonate (TMC): Studies on the bulk polymerization of TMC using samarium(III) acetate as an initiator show high conversion to poly(trimethylene carbonate) (PTMC). tandfonline.com The reaction kinetics are first-order with respect to the monomer concentration. tandfonline.com The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio, temperature, and reaction time. tandfonline.com For instance, number-average molecular weights ranging from 3,110 to 38,400 Da have been achieved. tandfonline.com However, at higher temperatures (above 110 °C) and longer reaction times (exceeding 24 hours), side reactions like transesterification can occur, which may lead to a decrease in molar mass. tandfonline.com

ε-Caprolactone (ε-CL): The ROP of ε-caprolactone initiated by samarium(III) acetate yields poly(ε-caprolactone) (PCL), a widely used biodegradable polyester. researchgate.net The reaction conditions, such as temperature (varied between 80 and 150 °C) and the monomer-to-initiator molar ratio (from 107 to 1000), significantly influence the monomer conversion and the molecular weight of the PCL. researchgate.net Number-average molecular weights in the range of 3,430 to 12,600 Da have been obtained. researchgate.net

L-Lactide (L-LA): Samarium(III) acetate is also an effective initiator for the ROP of L-lactide, producing poly(L-lactide) (PLA), another important biodegradable polymer. researchgate.netresearchgate.net The polymerization can achieve high monomer conversion, yielding polyesters with number-average molecular weights from 1,000 to 30,000 Da. researchgate.net

The table below summarizes the findings from various studies on the ring-opening polymerization initiated by Samarium(III) acetate.

Role as Catalytic Additives and Precursors in Chemical Processes

Beyond its direct use as a catalyst, samarium(III) acetate serves as a valuable precursor for creating more complex catalytic systems and as a catalytic additive. fishersci.co.ukalfachemic.com It is listed as a suitable reagent for solution and vapor deposition precursors, indicating its utility in fabricating catalytic materials. sigmaaldrich.com

Applications in Advanced Materials Synthesis

Precursor for Luminescent Materials

Samarium is known for its distinct orange-red emission, making it a valuable component in the development of phosphors. stanfordmaterials.com The trivalent samarium ion (Sm³⁺) is responsible for this characteristic luminescence. stanfordmaterials.com

Samarium(III) acetate (B1210297) is utilized as a precursor for synthesizing lanthanide-doped phosphors, which are essential for various optoelectronic applications. stanfordmaterials.comresearchgate.net These phosphors are materials that exhibit luminescence, absorbing energy and re-emitting it as visible light. stanfordmaterials.com The doping of lanthanide ions like samarium into a host material can generate near-infrared (NIR) persistent luminescence, which is particularly useful for deep-tissue bioimaging. frontiersin.org

The synthesis process often involves methods like co-precipitation or sol-gel techniques. researchgate.net For instance, samarium-doped yttrium aluminum garnet nanocrystals have been synthesized via co-precipitation. researchgate.net The emission peaks of samarium-doped phosphors, such as those at 568 nm, 613 nm, and 655 nm, correspond to specific electronic transitions within the Sm³⁺ ion and result in a reddish-orange light. researchgate.net The unique electronic structure of lanthanides, with their numerous transition channels, allows for a wide range of absorption and emission properties. frontiersin.org

| Host Material | Synthesis Method | Key Findings | Potential Applications |

|---|---|---|---|

| Yttrium Aluminum Garnet | Co-precipitation | Produces nanocrystals with reddish-orange emission. researchgate.net | LEDs, Displays stanfordmaterials.comresearchgate.net |

| Silica (B1680970) Monoliths | Sol-gel | Sm³⁺ ions are distributed within the pores of the silica matrix. researchgate.net | Optical Materials researchgate.net |

| Lanthanum Orthophosphate | Co-precipitation | Creates nanowires with reddish-orange luminescence. researchgate.net | LEDs researchgate.net |

Precursor for Magnetic Materials

Samarium is a key component in the production of high-performance permanent magnets, particularly samarium-cobalt (B12055056) magnets. first4magnets.comontosight.ai

Samarium(III) acetate serves as a source of samarium for the fabrication of samarium-cobalt (Sm-Co) nanoparticles and permanent magnets. These magnets are known for their high-temperature stability and resistance to demagnetization. The manufacturing process for Sm-Co magnets typically involves several steps, starting with the melting of raw materials, including samarium and cobalt, in an induction furnace. first4magnets.com This is followed by milling the resulting alloy into a fine powder. first4magnets.com

The powdered alloy is then pressed and sintered at high temperatures, up to 1250°C, to fuse the particles into a solid mass. first4magnets.comgoogleapis.com A subsequent heat treatment process, involving solution treatment and aging at specific temperatures, is crucial for developing the final magnetic properties. googleapis.comgoogle.com The composition of the alloy can be tailored by including other elements like iron, copper, and zirconium to enhance specific magnetic characteristics. googleapis.comgoogle.com For instance, the iron content influences the coercivity of the magnet by affecting the nanostructure.

| Element | Weight Percentage Range (Source 1) googleapis.com | Weight Percentage Range (Source 2) google.com |

|---|---|---|

| Samarium (Sm) | 10.5-13.5% | 23-29% |

| Cobalt (Co) | 50-55% | 46-54% |

| Iron (Fe) | 13-17% | 9-17% |

| Copper (Cu) | 4-10% | 3-8% |

| Zirconium (Zr) | 2-7% | 1-5% |

| Gadolinium (Gd) | 12.5-15.5% | - |

Precursor for Oxide Nanomaterials

Samarium(III) acetate is also a valuable precursor for creating samarium-doped oxide nanomaterials, which have applications in fields like catalysis and spintronics.

Samarium-doped ceria (CeO₂) nanoparticles are synthesized using samarium(III) acetate as the samarium source. These nanoparticles can be produced through methods like a modified hydrothermal method using a surfactant. researchgate.net The introduction of samarium into the ceria lattice can increase the concentration of oxygen vacancies and the ratio of Ce³⁺ to Ce⁴⁺ ions. researchgate.net

These structural modifications can lead to enhanced properties, such as room-temperature ferromagnetism, making these materials potential candidates for dilute magnetic semiconductors in spintronic applications. researchgate.net The synthesis method allows for control over the doping concentration, which in turn influences the material's properties. researchgate.net

Applications in Metal-Organic Frameworks (MOFs)

Samarium(III) acetate is employed in the synthesis of samarium-based Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. rsc.org

The use of metal acetates as precursors in MOF synthesis can be advantageous as they can lead to faster nucleation compared to other metal salts like nitrates or chlorides. nih.gov A novel samarium-MOF with the formula Sm₈(HDBA)₆·H₂O was synthesized under solvothermal conditions using a pentacarboxylate organic ligand. nih.gov This Sm-MOF exhibited a three-dimensional microporous framework and demonstrated potential as a multifunctional sensor for detecting various ions and molecules in aqueous solutions. nih.gov The synthesis of MOFs can be achieved through various methods, including hydro/solvothermal synthesis and microwave-assisted methods. researchgate.net

Design and Synthesis of Sm-MOFs for High Dielectric Constant Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their structure and properties makes them promising candidates for various applications, including as dielectric materials in microelectronics. researchgate.net Materials with a high dielectric constant (high-κ) are essential for the miniaturization of electronic components like capacitors and transistors. researchgate.netnih.gov

Research has demonstrated the successful design and synthesis of a samarium-based MOF with a high dielectric constant. nih.govresearchgate.netnih.govresearchgate.net A specific example is the samarium-based metal-organic framework with the formula [Sm₂(bhc)(H₂O)₆]n, which was synthesized under hydrothermal conditions. nih.govresearchgate.netnih.govresearchgate.net The synthesis involved the reaction of a samarium salt, samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O), with benzenehexacarboxylic acid (H₆bhc) in a water-ethanol mixture. nih.govresearchgate.netnih.gov While this synthesis uses the nitrate salt, samarium(III) acetate hexahydrate represents an alternative samarium source for MOF synthesis.

The resulting three-dimensional structure of this Sm-MOF exhibits significant dielectric properties. nih.govresearchgate.netnih.gov Temperature-dependent dielectric measurements revealed that the material behaves as a high-κ dielectric, with a dielectric constant (κ) of 45.1 at a frequency of 5 kHz and a temperature of 310 K. nih.govresearchgate.netnih.govresearchgate.net This value is comparable to those of several inorganic metal oxides commonly used as dielectric materials. nih.govresearchgate.netresearchgate.net Furthermore, the Sm-MOF displayed an electrical conductivity of approximately 2.15 × 10⁻⁷ S/cm at 5 kHz and a low leakage current. nih.govresearchgate.netnih.govresearchgate.net These findings underscore the potential of samarium-based MOFs in the development of novel high-κ materials for electronic applications. nih.govresearchgate.netnih.gov The design strategies for achieving high-κ MOFs often involve the use of polar guest molecules, creating compact and low-porosity structures, and incorporating functional groups that enhance polarity. researchgate.net

Table 1: Dielectric Properties of Sm-MOF Compared to Common Dielectric Oxides

| Material | Dielectric Constant (κ) | Reference |

|---|---|---|

| [Sm₂(bhc)(H₂O)₆]n | 45.1 (at 5 kHz, 310 K) | nih.govresearchgate.netresearchgate.net |

| Sm₂O₃ | Comparable | nih.govresearchgate.netresearchgate.net |

| Ta₂O₅ | Comparable | nih.govresearchgate.netresearchgate.net |

| HfO₂ | Comparable | nih.govresearchgate.netresearchgate.net |

| ZrO₂ | Comparable | nih.govresearchgate.netresearchgate.net |

Utilization in Heavy Atom Derivatization for Macromolecular Crystallography

Determining the three-dimensional structure of biological macromolecules like proteins and nucleic acids through X-ray crystallography is fundamental to understanding their function. A major challenge in this process is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. nih.gov One of the oldest and still valuable techniques to solve this problem is heavy-atom derivatization. nih.gov This method involves introducing atoms of high atomic number (heavy atoms) into the macromolecule's crystal. nih.gov

Lanthanides, including samarium, are particularly well-suited for this purpose. nih.govresearchgate.netiucr.org Their large number of electrons leads to significant anomalous scattering of X-rays, which can be exploited to determine the phases of the diffraction pattern through methods like Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD). nih.govnih.goviucr.orgwikipedia.org The use of lanthanides is advantageous due to their strong anomalous signals, which can provide high-phasing power. nih.govresearchgate.netiucr.org

This compound, as a salt of a lanthanide, is a potential candidate for use as a heavy atom derivative. The classic method for derivatization involves soaking the pre-formed protein crystals in a solution containing the heavy-atom compound. Lanthanide ions, being hard Lewis acids, tend to bind to hard ligands on the protein surface, such as the carboxylate groups of aspartic and glutamic acid residues. The acetate anion in samarium(III) acetate is readily soluble in aqueous solutions used for protein crystallization. While specific studies detailing the use of this compound for this application are not abundant, the principles of heavy atom derivatization and the successful use of other lanthanide salts and metal acetates support its potential. For instance, various gadolinium complexes have been shown to be excellent derivatizing agents for SAD and MAD experiments. nih.govresearchgate.netresearchgate.netiucr.org Furthermore, the use of zinc acetate to "coat" protein crystals with zinc ions for phasing has been demonstrated, indicating that acetate salts can be effective vehicles for delivering metal ions to the crystal. cancer.gov

The process of derivatization requires careful optimization of factors such as the concentration of the heavy atom salt, the soaking time, and the pH of the solution, as lanthanides can be insoluble at higher pH values. nih.gov The successful incorporation of samarium atoms into the crystal lattice provides the necessary anomalous scattering signal to solve the phase problem and ultimately determine the macromolecule's atomic structure. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecular systems. For complex systems like those containing samarium, DFT provides a feasible approach to approximate the many-body problem of electron interactions, enabling the calculation of ground-state energies and optimized molecular geometries.

The electronic structure of samarium compounds is particularly complex due to the presence of partially filled 4f orbitals. Standard DFT approaches can sometimes be insufficient, necessitating methods that go beyond conventional DFT, such as DFT+U, which incorporates a Hubbard-U term to better describe strong electron correlations in the f-shell. arxiv.org The influence of electron correlations and spin-orbit coupling is critical in determining the magnetic properties and ground-state configuration of samarium. arxiv.org

In the context of samarium(III) complexes, DFT calculations are crucial for determining the initial ground-state geometries before more complex calculations are performed. For instance, in studies of luminescent samarium(III) complexes, structural optimizations are often computed using DFT with specific functionals and basis sets, such as ZORA-PBE0/TZP, to provide a reliable starting point for further analysis. researchgate.netrsc.org

While experimental techniques like thermogravimetry can identify the stages of thermal decomposition, DFT calculations offer a pathway to elucidate the underlying reaction mechanisms at a molecular level. Experimental studies on related samarium(III) complexes, such as those with β-diketone and phenanthroline or bipyridine ligands, have characterized their multi-stage thermal decomposition profiles and determined the kinetic parameters. researchgate.net For example, the thermal decomposition of Sm(btfa)₃phen and Sm(btfa)₃bipy occurs in three and four stages, respectively. researchgate.net

Theoretical elucidation of these pathways for samarium(III) acetate (B1210297) using DFT would involve calculating the energies of reactants, transition states, and products for various potential decomposition steps. This allows for the mapping of the potential energy surface and identification of the most likely decomposition routes. Such calculations can reveal how the acetate ligands dissociate from the samarium center and how the hydrated water molecules are involved in the decomposition process. This remains a complex field of study due to the computational cost and the intricate nature of the bond-breaking and bond-forming processes involved.

Ab Initio Calculations for Luminescent Properties

Ab initio (from first principles) calculations are critical for understanding the luminescent properties of lanthanide complexes. Unlike DFT, which relies on an approximate functional, methods like the Complete Active Space Self-Consistent Field (CASSCF) provide a more rigorous, multiconfigurational description of the electronic structure, which is essential for f-element systems. rsc.orgbohrium.com

Simulating the luminescent properties of samarium(III) complexes is a significant challenge for computational chemistry. rsc.orgnih.gov This difficulty arises from several factors: the multiconfigurational character of the electronic structure, the importance of spin-orbit coupling, and the high energy of its emissive level (⁴G₅/₂) which is preceded by numerous other states. rsc.orgnih.gov

A robust methodology for simulating these properties involves a combination of CASSCF with a second-order perturbation theory treatment of spin-orbit coupling, such as the Restricted Active Space State Interaction (RASSI-SO) approach. rsc.orgrsc.org This method has been successfully applied to simulate the Circularly Polarized Luminescence (CPL) of chiral samarium(III) complexes, providing insight into the relationship between their structure and chiroptical properties. rsc.org

The calculations allow for a detailed description of the emissive states, which for Sm(III) at room temperature correspond to the three Kramers doublets of the ⁴G₅/₂ level. rsc.org By simulating the CPL spectra at different levels of theory and comparing them to experimental data, researchers can validate their computational models and gain a physical interpretation of the observed luminescence. researchgate.netrsc.org These simulations can also model the effect of temperature on the CPL spectra by considering the Boltzmann population of the sublevels within the emissive state. researchgate.net

Table 1: Computational Methods for Simulating Luminescent Properties of Sm(III) Complexes

| Method Type | Specific Method | Application | Reference |

|---|---|---|---|

| Structural Optimization | Density Functional Theory (DFT) | Calculation of ground-state molecular geometry | researchgate.netrsc.org |

| Electronic Structure | Complete Active Space SCF (CASSCF) | Describes multiconfigurational electronic states | rsc.orgrsc.org |

| Spin-Orbit Coupling | State Interaction (RASSI-SO) | Calculates spin-orbit coupling effects and CPL spectra | researchgate.netrsc.org |

| Combined Approach | CASSCF/RASSI-SO | Simulation of CPL and luminescent properties | bohrium.comnih.gov |

Computational Modeling of Coordination Environments and Molecular Interactions

Computational modeling is a powerful tool for visualizing and analyzing the three-dimensional arrangement of ligands around a central metal ion and the non-covalent interactions that stabilize the complex. For samarium(III) acetate hexahydrate, this involves modeling the coordination of both acetate and water ligands to the Sm³⁺ ion.

Beyond static structures, molecular dynamics (MD) simulations can be used to study the behavior of the complex in solution, revealing the dynamic nature of the coordination shell and the interactions with surrounding solvent molecules. Furthermore, methods like molecular docking can be employed to understand how ligands like acetate interact with larger molecules, confirming that anions often exert a dominant influence on the structure. monash.edu Potentiometric studies on related systems, such as Sm(III)EDTA complexed with acetate, have identified the formation of mixed-ligand complexes, the stability of which can be further investigated and rationalized through computational modeling of the intermolecular forces at play. researchgate.net These models are crucial for interpreting experimental data and for designing new samarium complexes with tailored properties.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Control over Structure and Morphology

The conventional synthesis of samarium(III) acetate (B1210297) involves the reaction of samarium oxide with acetic acid. nih.gov While effective, this method offers limited control over the final product's structural and morphological properties. To this end, researchers are actively developing novel synthetic routes that provide greater precision in tailoring the material's characteristics at the nanoscale.

Advanced techniques such as sol-gel processing , hydrothermal synthesis , and sonochemical methods are at the forefront of this research. nih.govthermofisher.com These methods allow for the production of samarium oxide nanoparticles from samarium(III) acetate precursors with well-defined sizes and shapes. ontosight.aifishersci.co.uk For instance, sonochemical synthesis, which utilizes ultrasonic waves to create acoustic cavitation, can lead to the formation of uniform nanoparticles with high crystallinity. thermofisher.comsigmaaldrich.com The ability to control the morphology of these nanomaterials is crucial, as properties like catalytic activity and luminescence are often size- and shape-dependent.

Recent studies have demonstrated the synthesis of Sm₂O₃ nanoparticles with grain sizes ranging from 30-70 nm using a cathodic deposition and thermal annealing method, with the pH of the solution playing a critical role in the final morphology. nih.gov Another approach involves the use of microwave-assisted hydrothermal techniques to produce Sm(OH)₃ nanorods and SmOHCO₃ nanoparticles, which can then be decomposed into spherical Sm₂O₃ nanoparticles. fishersci.co.uk These methods highlight a trend towards more energy-efficient and scalable processes for producing samarium-based nanomaterials with tailored properties.

The table below summarizes some of the novel synthetic routes being explored for materials derived from samarium(III) acetate.

| Synthetic Route | Precursor | Resulting Material | Key Advantages |

| Sol-Gel Processing | Samarium(III) acetate | High-purity Sm₂O₃ | Improved properties |

| Hydrothermal Synthesis | Samarium(III) acetate | Sm₂O₃ nanoparticles/nanorods | Control over size and morphology |

| Sonochemical Synthesis | Samarium(III) acetate | Uniform nanoparticles | High crystallinity, energy-efficient |

| Microwave-Assisted Hydrothermal | Samarium(III) nitrate (B79036)/urea (B33335) | Spherical Sm₂O₃ nanoparticles | Rapid and uniform heating |

| Cathodic Deposition & Annealing | Samarium(III) nitrate | Sm₂O₃ nanoparticles (30-70 nm) | Control over morphology via pH |

Exploration of New Coordination Architectures and Multi-Component Systems

Samarium(III) acetate serves as a valuable building block for the construction of complex coordination polymers and metal-organic frameworks (MOFs). Researchers are moving beyond simple one-dimensional chains to explore intricate three-dimensional networks and multi-component systems with unique functionalities.

A notable example is the synthesis of a heterometallic samarium-sodium coordination polymer . nih.gov In this structure, Sm(III) and Na(I) ions are bridged by ortho-vanillin ligands, creating a helical chain. nih.gov This demonstrates the potential to incorporate different metal ions into a single framework, which can lead to synergistic effects and novel material properties.

The use of multidentate ligands, such as 1,2,4,5-benzenetetracarboxylate (BTEC), has enabled the construction of three-dimensional samarium(III) coordination polymers. These structures exhibit high coordination numbers for the samarium ion and have potential applications in areas such as gas storage, catalysis, and luminescence. The design of these frameworks often involves self-assembly processes, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the organic linker.

Furthermore, the development of samarium-based MOFs is a burgeoning area of research. These porous materials are being investigated for their use in selective and sensitive detection of various molecules. For instance, a hydrostable samarium(III)-MOF has been shown to be an effective sensor for the amino acid tryptophan. rsc.org Another novel Sm/Eu-MOF has been developed for the detection of acetone (B3395972), Cr³⁺, and Pb²⁺ in aqueous environments. nih.gov The exploration of multi-component systems, such as the synthesis of active pharmaceutical ingredients through multicomponent reactions, showcases the versatility of samarium compounds in creating complex and functional molecular architectures. nih.govnih.gov

Advanced Functional Material Development Based on Samarium(III) Acetate Precursors

Samarium(III) acetate is a key precursor in the development of a wide range of advanced functional materials, leveraging the unique electronic and optical properties of the samarium ion.

Luminescent Materials and Phosphors: Samarium compounds are well-known for their characteristic orange-red luminescence. Samarium(III) acetate is used in the production of phosphors, which are essential components in lighting and display technologies. thermofisher.comfishersci.co.uk Research is focused on developing new samarium-based luminescent materials with enhanced quantum yields and thermal stability. For example, samarium(III) diketonate complexes have been synthesized and shown to have potential as luminescent thermometers. rsc.org Furthermore, samarium(III) complexes are being explored as luminescent molecular probes for monitoring processes like photopolymerization. nih.gov

Catalysis: The catalytic activity of samarium compounds is another significant area of research. Samarium(III) acetate and its derivatives are used as catalysts in a variety of organic reactions, including esterification and hydrogenation, which are important in the production of biofuels and pharmaceuticals. ontosight.ai Recent studies have highlighted the potential of samarium in electrocatalysis, for instance, in the reductive cross-coupling of ketones and acrylates. nih.gov Samarium-based MOFs are also being investigated as high-performance electrocatalysts for water splitting. elsevierpure.com

Magnetic Materials: Samarium is a critical component in high-strength samarium-cobalt (B12055056) (SmCo) permanent magnets, which are used in applications requiring high-temperature stability, such as in motors and sensors. wikipedia.org While not directly synthesized from the acetate, the fundamental understanding of samarium chemistry, including its coordination, is crucial for the development of new magnetic materials.

The table below provides a summary of advanced functional materials derived from samarium(III) acetate precursors and their applications.

| Functional Material | Precursor | Key Properties | Applications |

| Phosphors | Samarium(III) acetate | Orange-red luminescence | Lighting, Displays |

| Luminescent Probes | Samarium(III) complexes | Sensitivity to microenvironment | Monitoring polymerization |

| Catalysts | Samarium(III) acetate/derivatives | High catalytic activity | Biofuel production, Organic synthesis, Electrocatalysis |

| Anti-Corrosion Coatings | Samarium(III) nitrate/polydopamine | Hydrophobicity, Corrosion resistance | Metal surface protection |

Interdisciplinary Research Integrating Samarium(III) Acetate in Emerging Technologies

The unique properties of samarium(III) acetate and its derivatives are paving the way for their integration into a variety of emerging technologies, fostering interdisciplinary research at the intersection of chemistry, materials science, and engineering.

Biomedical Applications: The radioactive isotope samarium-153 (B1220927) is utilized in medicine for the treatment of cancer, particularly for bone pain palliation. wikipedia.org While the acetate form may not be directly used, research into samarium compounds is crucial for developing new radiopharmaceuticals. For instance, neutron-activated samarium-153 microparticles have been developed for transarterial radioembolization of liver tumors, offering post-procedure imaging capabilities due to the gamma radiation of ¹⁵³Sm. nih.gov This highlights the potential for developing theranostic agents that combine therapeutic and diagnostic functions.

Sensor Technology: The luminescent properties of samarium complexes are being harnessed for the development of highly sensitive and selective chemical sensors. rsc.orgnih.gov Samarium-based MOFs have demonstrated the ability to detect specific ions and molecules through luminescence quenching or enhancement. rsc.orgnih.gov This opens up possibilities for creating advanced sensors for environmental monitoring, medical diagnostics, and industrial process control.

Energy Storage and Conversion: There is growing interest in the application of samarium-based materials in energy storage and conversion technologies. ontosight.ai While still in the exploratory phase, the catalytic and electrochemical properties of samarium compounds suggest their potential use in fuel cells and batteries. ontosight.ai The development of samarium-based electrocatalysts for water splitting is a significant step in this direction, contributing to the advancement of renewable energy technologies. elsevierpure.com

The interdisciplinary nature of this research is evident in the convergence of synthetic chemistry for creating novel samarium compounds, materials characterization to understand their properties, and engineering to integrate them into functional devices and systems. The continued exploration of samarium(III) acetate and its derivatives is expected to lead to significant advancements in these and other emerging technological fields.

Q & A

Q. How do conflicting reports on the magnetic properties of this compound-derived materials arise, and how can they be resolved?

- Methodological Answer : Variations in crystallite size and oxygen vacancies (via synthesis pH) alter magnetic behavior. Squid magnetometry under zero-field-cooled (ZFC) and field-cooled (FC) conditions distinguishes intrinsic Sm³⁺ paramagnetism from defect-induced ferromagnetic interactions. Anhydrous samples show stronger diamagnetic shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.